3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is a fluorinated phenol compound characterized by the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a fluorinated phenylboronic acid with a halogenated phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or palladium catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylboronic acid
- 3-Fluoro-4-hydroxyphenylacetic acid
- 5-Fluoro-2-hydroxyacetophenone
Uniqueness
3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a hydroxyl group on a biphenyl structure differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-(3-fluoro-5-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAHZYCQUOLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684192 |
Source
|
Record name | 4,5'-Difluoro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-76-5 |
Source
|
Record name | 4,5'-Difluoro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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